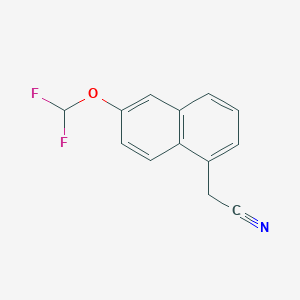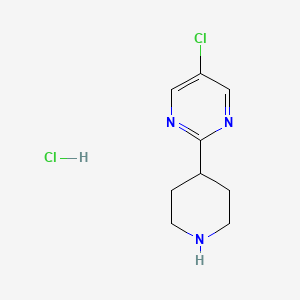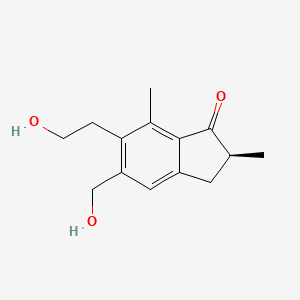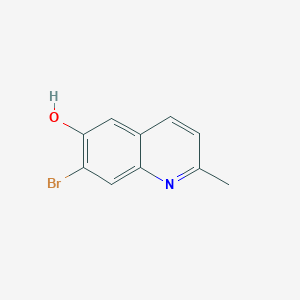
2-(Difluoromethoxy)naphthalene-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)naphthalene-5-acetonitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-5-acetonitrile typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the addition of the acetonitrile group. One common method involves the reaction of 2-hydroxy-5-naphthaldehyde with difluoromethyl ether in the presence of a base to form 2-(Difluoromethoxy)naphthalene. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)naphthalene-5-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)naphthalene-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Difluoromethoxy)naphthalene: Lacks the acetonitrile group, resulting in different chemical properties and reactivity.
2-(Trifluoromethoxy)naphthalene: Contains a trifluoromethoxy group instead of difluoromethoxy, leading to variations in biological activity and chemical stability.
Uniqueness
2-(Difluoromethoxy)naphthalene-5-acetonitrile is unique due to the combination of the difluoromethoxy and acetonitrile groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis .
Propiedades
Fórmula molecular |
C13H9F2NO |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
2-[6-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |
Clave InChI |
BUYSXHIHJOMZMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)
![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)


![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)





![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)

